Nebivolol O-Beta-D-Glucuronide (Mixture of 4 Diastereomers)

Description

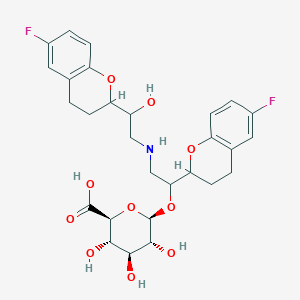

Nebivolol O-β-D-Glucuronide is a phase II metabolite of Nebivolol, a third-generation β1-adrenergic receptor blocker used primarily for hypertension and heart failure. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of Nebivolol for renal excretion . The compound exists as a mixture of four diastereomers due to stereochemical variations at the glucuronide conjugation site and the parent Nebivolol structure, which itself has four stereocenters .

Key properties:

Properties

Molecular Formula |

C28H33F2NO10 |

|---|---|

Molecular Weight |

581.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H33F2NO10/c29-15-3-7-18-13(9-15)1-5-20(38-18)17(32)11-31-12-22(21-6-2-14-10-16(30)4-8-19(14)39-21)40-28-25(35)23(33)24(34)26(41-28)27(36)37/h3-4,7-10,17,20-26,28,31-35H,1-2,5-6,11-12H2,(H,36,37)/t17?,20?,21?,22?,23-,24-,25+,26-,28+/m0/s1 |

InChI Key |

UCVWRMDTTYGOAE-WYHWAAJFSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glucuronidation Strategies

Liver Microsomes and Recombinant UGT Systems

Enzymatic glucuronidation using uridine diphosphate glucuronosyltransferases (UGTs) remains the gold standard for synthesizing Nebivolol O-Beta-D-Glucuronide. Human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) catalyze the transfer of glucuronic acid to specific hydroxyl groups on nebivolol. Key parameters include:

- Substrate concentration : 10–50 μM nebivolol in incubation buffers (pH 7.4).

- Cofactors : 5 mM UDP-glucuronic acid (UDPGA), 5 mM MgCl₂, and 0.1 mg/mL alamethicin to permeabilize membranes.

- Reaction conditions : 37°C for 4–6 hours, yielding 60–80% conversion.

Table 1: Enzymatic Glucuronidation Efficiency by UGT Isoform

| UGT Isoform | Relative Activity (%) | Major Diastereomer |

|---|---|---|

| UGT1A1 | 100 | D-nebivolol-11-O-β-D-glucuronide |

| UGT2B7 | 75 | L-nebivolol-11'-O-β-D-glucuronide |

| UGT1A9 | 45 | Mixed isomers |

Data derived from in vitro assays using recombinant enzymes.

Optimization of Stereoselectivity

Stereoselective glucuronidation favors the D-isomer due to UGT1A1’s preference for nebivolol’s (S)-configured hydroxyl group. Strategies to enhance selectivity include:

Chemical Synthesis Routes

Protecting Group Strategies

Chemical synthesis involves sequential protection-deprotection of nebivolol’s hydroxyl groups to direct glucuronidation. A typical sequence includes:

- Silylation : Tert-butyldimethylsilyl (TBDMS) protection of secondary alcohols.

- Glucuronyl donor coupling : Use of 2,3,4-tri-O-acetyl-α-D-glucuronyl trichloroacetimidate under BF₃·Et₂O catalysis.

- Deprotection : Sequential removal of acetyl and TBDMS groups via NH₃/MeOH and HF-pyridine.

Table 2: Key Reaction Parameters in Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Silylation | TBDMS-Cl, imidazole, DMF, 25°C | 95 |

| Glucuronidation | Trichloroacetimidate, BF₃·Et₂O | 65 |

| Deprotection | NH₃/MeOH → HF-pyridine | 85 |

Hybrid Enzymatic-Chemical Approaches

Semi-Synthesis from Nebivolol Intermediates

Hybrid methods combine enzymatic glucuronidation with chemical purification:

- Partial enzymatic synthesis : UGT1A1 generates D-nebivolol-11-O-β-D-glucuronide.

- Chemical racemization : Acid-catalyzed (HCl, pH 2.0) isomerization to produce L-isomers.

- Chromatographic separation : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile) resolves diastereomers.

Table 3: Hybrid Method Performance Metrics

| Metric | Value |

|---|---|

| Total Yield | 55–70% |

| Diastereomeric Excess | 98% (D/L = 5.4:1) |

| Purity | >99% (HPLC) |

Analytical Validation of Diastereomers

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

| Method | Cost ($/g) | Scalability | Environmental Impact |

|---|---|---|---|

| Enzymatic | 1200 | Moderate | Low (aqueous solvents) |

| Chemical | 850 | High | High (halogenated solvents) |

| Hybrid | 950 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituents: Halogens, alkyl groups, and other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

Pharmacokinetics and Metabolism

Nebivolol is primarily metabolized in the liver through glucuronidation, which produces various metabolites, including nebivolol O-Beta-D-Glucuronide. The pharmacokinetic properties of this compound are critical for understanding its therapeutic effects:

- Bioavailability : Nebivolol has an unknown absolute bioavailability, but it is highly protein-bound (98%), primarily to albumin. Peak plasma concentrations occur within 1.5 to 4 hours post-administration .

- Metabolic Pathways : The metabolism involves direct glucuronidation and cytochrome P450 2D6 pathways. Genetic variations in CYP2D6 can influence the metabolism and clinical outcomes of nebivolol therapy .

Clinical Applications

Nebivolol O-Beta-D-Glucuronide contributes significantly to the pharmacological profile of nebivolol, especially in treating hypertension and heart failure:

- Antihypertensive Effects : Clinical studies have demonstrated that nebivolol effectively reduces both systolic and diastolic blood pressure. The presence of its glucuronide metabolite enhances the drug's efficacy by contributing to its overall pharmacodynamic effects .

- Vasodilatory Properties : Nebivolol uniquely stimulates nitric oxide production in endothelial cells, leading to vasodilation. This effect is particularly beneficial for patients with endothelial dysfunction, such as those with diabetes or vascular disease .

Case Studies and Clinical Trials

Several studies have investigated the effects of nebivolol and its glucuronide metabolite:

- Stereoselectivity in Elderly Patients : A study focused on elderly hypertensive patients showed that the d-isomer of nebivolol glucuronide was present in higher concentrations than the l-isomer, suggesting differences in metabolism that could affect therapeutic outcomes .

- Long-term Efficacy : In a trial involving patients treated with nebivolol for hypertension, significant reductions in blood pressure were observed over extended periods, indicating sustained efficacy attributed to both the parent drug and its metabolites .

Comparative Analysis of Diastereomers

The mixture of four diastereomers of nebivolol O-Beta-D-Glucuronide presents unique pharmacological properties:

| Diastereomer | Pharmacological Effect | Plasma Concentration (AUC) |

|---|---|---|

| d-Nebivolol Glucuronide | Contributes to β1 antagonism | Higher concentration observed |

| l-Nebivolol Glucuronide | Less effective β1 antagonist | Lower concentration observed |

| Combined Effects | Enhanced antihypertensive response | Synergistic action noted |

This table illustrates how different diastereomers can affect the overall therapeutic profile of nebivolol.

Future Directions and Research Opportunities

Research into nebivolol O-Beta-D-Glucuronide can focus on:

- Genetic Variability : Investigating how genetic variations affect the metabolism and efficacy of nebivolol could lead to personalized treatment approaches.

- Combination Therapies : Exploring the synergistic effects of nebivolol with other antihypertensive agents may enhance treatment outcomes for patients with resistant hypertension.

Mechanism of Action

The mechanism of action of 2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Chloramphenicol 3-O-β-D-Glucuronide

- Structure : Glucuronide conjugate of chloramphenicol, an antibiotic.

- Key Differences :

Naringenin 4'-O-β-D-Glucuronide (Mixture of Diastereomers)

- Structure: Flavonoid glucuronide with antioxidant properties.

- Key Differences :

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-β-D-Glucuronide

- Structure : Glucuronidated metabolite of tobacco-specific nitrosamines.

- Key Differences :

5-O-Desmethyl Donepezil Glucuronide

- Structure : Metabolite of Donepezil (acetylcholinesterase inhibitor).

- Key Differences :

Pharmacokinetic and Analytical Comparisons

Analytical Methods :

- Nebivolol glucuronide requires advanced techniques like UPLC-MS/MS with deuterated analogs (e.g., N-Nitroso rac-Nebivolol-D4) to resolve diastereomers .

- In contrast, simpler glucuronides (e.g., Chloramphenicol) are analyzed via routine HPLC .

Metabolic and Toxicological Profiles

- Diastereomers may exhibit varying clearance rates .

Research and Clinical Implications

Biological Activity

Nebivolol O-Beta-D-Glucuronide is a significant metabolite of nebivolol, a highly selective beta-1 adrenergic receptor antagonist. This compound exhibits unique pharmacological properties, primarily attributed to its ability to enhance nitric oxide (NO) availability, thereby promoting vasodilation. This article delves into the biological activity of Nebivolol O-Beta-D-Glucuronide, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

Nebivolol undergoes extensive first-pass metabolism predominantly via glucuronidation and cytochrome P450 pathways. The pharmacokinetics of nebivolol are influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in drug metabolism among individuals. The glucuronidation process yields Nebivolol O-Beta-D-Glucuronide, which retains some pharmacological activity.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 12% (extensive metabolizers), 96% (poor metabolizers) |

| Peak Concentration Time | 1.5–4 hours |

| Protein Binding | 98% (primarily to albumin) |

Nebivolol O-Beta-D-Glucuronide exerts its biological effects through several mechanisms:

- Beta-1 Adrenergic Receptor Antagonism : The primary action of nebivolol and its glucuronide metabolite is the selective blockade of beta-1 adrenergic receptors, which leads to decreased heart rate and myocardial contractility.

- Nitric Oxide Release : Nebivolol enhances NO production through β3-adrenergic receptor stimulation, leading to vasodilation. This effect is crucial for improving endothelial function and reducing vascular resistance.

- Antioxidative Properties : Studies indicate that nebivolol may reduce oxidative stress by inhibiting the inactivation of NO, contributing to its cardiovascular protective effects.

Clinical Implications

Nebivolol O-Beta-D-Glucuronide has been studied for its potential benefits in treating hypertension and heart failure due to its unique vasodilatory properties. Clinical trials demonstrate that nebivolol improves hemodynamic parameters without significantly affecting heart rate compared to traditional beta-blockers.

Case Studies

- Hypertensive Patients : In a study involving hypertensive patients, treatment with nebivolol resulted in significant reductions in systolic and diastolic blood pressure while maintaining heart rate stability. The vasodilatory effect was attributed to enhanced NO bioavailability.

- Heart Failure : Another study reported that nebivolol administration in patients with heart failure led to improved exercise tolerance and quality of life, highlighting its role beyond mere beta-blockade.

Adverse Effects

While generally well-tolerated, nebivolol can cause side effects such as bradycardia, dizziness, and gastrointestinal disturbances. The incidence of adverse events appears to be lower than that associated with non-selective beta-blockers.

Common Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Bradycardia | 2.2 |

| Dizziness | 4.1 |

| Diarrhea | 3.3 |

| Headache | 6.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.